tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
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Overview
Description
“tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate” is a chemical compound with the empirical formula C11H22N2O3 . It is a heterocyclic building block .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NCCC1CNCCO1
. The molecular weight of the compound is 230.30 . Physical and Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 348.5±17.0 °C at 760 mmHg, and a flash point of 164.6±20.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Pathways : The compound is utilized in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in producing omisertinib (AZD9291), showcasing a rapid synthetic method with an 81% total yield through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).
Material Science : In material science, novel organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), have been synthesized and characterized for applications such as corrosion inhibitors for carbon steel in hydrochloric acid solution. These compounds demonstrated mixed-type inhibition and strong adsorption on carbon steel surfaces, following Langmuir adsorption isotherm (Faydy et al., 2019).
Crystallographic Studies : The crystal structure of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provides insight into molecular conformations and interactions, offering a basis for further chemical and pharmacological studies (Kant et al., 2015).
Molecular Structure and Reactivity
Directed Lithiation : The compound has been used in directed lithiation studies, showing its potential in creating substituted products via dilithium reagents with high yield, demonstrating its versatility in synthetic chemistry (Smith et al., 2013).
Hydrogen and Halogen Bonds : Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate explores the interplay of hydrogen and halogen bonds involving the same carbonyl group, contributing to our understanding of molecular interactions and crystal packing (Baillargeon et al., 2017).
Properties
IUPAC Name |
tert-butyl N-(1-morpholin-2-ylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(9-7-12-5-6-15-9)13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBAYRDPGXSOBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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